

# High-Yield Synthesis of 4,5-Disubstituted Oxazoles Directly from Carboxylic Acids

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## Compound of Interest

Compound Name: *Benzo[d]oxazole-5-carboxylic acid*

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## Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document outlines a highly efficient and direct method for synthesizing 4,5-disubstituted oxazoles from readily available carboxylic acids. The protocol is distinguished by its operational simplicity, broad substrate scope, and high yields. The core of this methodology involves the *in situ* activation of a carboxylic acid using a stable triflylpyridinium reagent, followed by a [3+2] cycloaddition reaction with an activated isocyanide component. This one-pot procedure avoids the need for pre-activating carboxylic acids as acid chlorides or anhydrides, offering a streamlined approach for the construction of the oxazole core, a prevalent motif in pharmacologically active compounds.<sup>[1][2][3][4][5][6]</sup> The versatility of this method is demonstrated through its application to a wide range of aromatic, heteroaromatic, and aliphatic carboxylic acids, as well as its tolerance of various functional groups.<sup>[1][2]</sup>

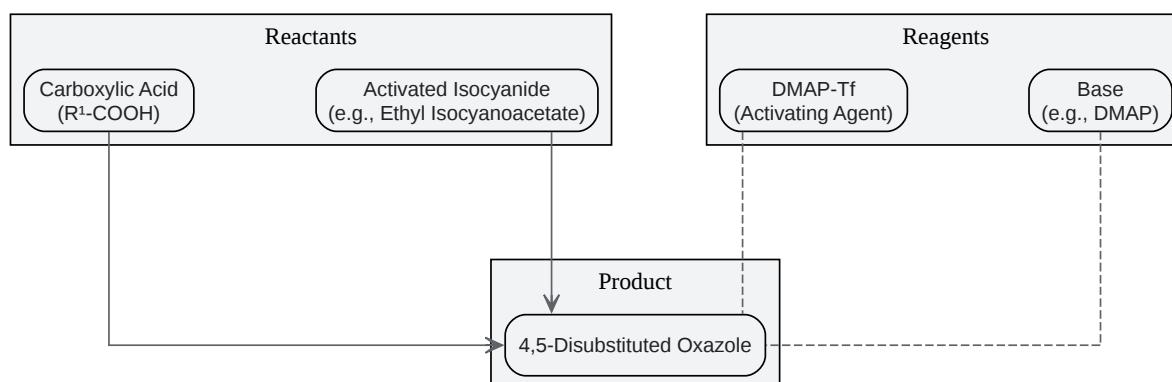
## Introduction

The 4,5-disubstituted oxazole moiety is a key structural component in numerous natural products and bioactive molecules, making the development of efficient synthetic routes a significant area of interest in medicinal chemistry and drug development.<sup>[2][6]</sup> Traditional methods for oxazole synthesis often require harsh reaction conditions, the use of strong bases, or multi-step procedures involving the pre-activation of carboxylic acids.<sup>[1]</sup> This application note

details a modern, expedient protocol that proceeds directly from carboxylic acids, utilizing a stable triflylpyridinium reagent (DMAP-Tf) for activation. This method offers several advantages, including mild reaction conditions, high functional group tolerance, scalability, and for some variations, the ability to recycle the base (DMAP).[1][2]

## Overall Reaction Scheme

The general transformation involves the reaction of a carboxylic acid with an activated isocyanide in the presence of a triflylpyridinium activating agent and a base.



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Caption: General reaction scheme for the synthesis of 4,5-disubstituted oxazoles.

## Experimental Protocols

### Protocol 1: Synthesis of 4,5-Disubstituted Oxazoles from Aromatic Carboxylic Acids

This protocol is optimized for a broad range of aromatic and heteroaromatic carboxylic acids.

Materials:

- Carboxylic acid (1.0 equiv)
- Ethyl isocyanoacetate (1.2 equiv)
- 4-(Dimethylamino)pyridine (DMAP) (1.5 equiv)
- DMAP-Tf (triflylpyridinium reagent) (1.3 equiv)
- Dichloromethane (DCM), anhydrous

Procedure:

- To a screw-capped vial equipped with a magnetic stir bar, add the carboxylic acid (0.21 mmol, 1.0 equiv), DMAP (0.32 mmol, 1.5 equiv), and anhydrous DCM (2.0 mL) under a dry nitrogen atmosphere.
- Stir the mixture at room temperature until all solids are dissolved.
- Add DMAP-Tf (0.27 mmol, 1.3 equiv) to the reaction mixture and stir for 5 minutes at room temperature.
- Add ethyl isocyanoacetate (0.25 mmol, 1.2 equiv) to the reaction mixture.
- Seal the vial and place it in a preheated oil bath at 40 °C.
- Stir the reaction mixture for 30-60 minutes. Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 4,5-disubstituted oxazole.

## Protocol 2: Synthesis of 4,5-Disubstituted Oxazoles from Aliphatic Carboxylic Acids

This protocol is adapted for aliphatic carboxylic acids, which may be less reactive and require a longer reaction time.[\[2\]](#)

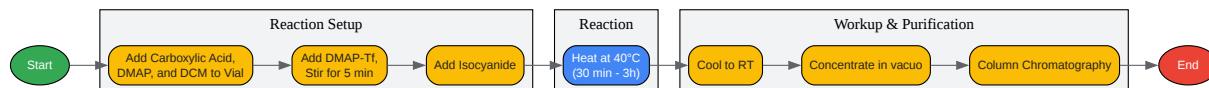
**Materials:**

- Aliphatic carboxylic acid (1.0 equiv)
- Ethyl isocyanoacetate or Tosylmethyl isocyanide (TosMIC) (1.2 equiv)
- 4-(Dimethylamino)pyridine (DMAP) (1.5 equiv)
- DMAP-Tf (triflylpyridinium reagent) (1.3 equiv)
- Dichloromethane (DCM), anhydrous

**Procedure:**

- To a screw-capped vial with a magnetic stir bar, add the aliphatic carboxylic acid (0.21 mmol, 1.0 equiv), DMAP (0.32 mmol, 1.5 equiv), and anhydrous DCM (2.0 mL) under a dry nitrogen atmosphere.[6]
- Stir the mixture for 5 minutes at room temperature after the addition of DMAP-Tf (0.27 mmol, 1.3 equiv).[6]
- After dissolving all solids, add the isocyanide (ethyl isocyanoacetate or TosMIC) (0.25 mmol, 1.2 equiv).[6]
- Stir the mixture in a preheated oil bath at 40 °C for 3 hours.[6]
- Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography to yield the pure 4,5-disubstituted oxazole.

## Experimental Workflow



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